(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile
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Overview
Description
2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE is a complex organic compound with the molecular formula C18H17N3O2 It is characterized by a unique structure that includes a pyrroloquinoline core, which is a fused heterocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE typically involves the reaction of anthranilic acid derivatives with malonic acid equivalents . This method is known for its efficiency in producing the desired compound with high yield and purity. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the large-scale production of the compound while maintaining consistent quality and reducing production costs. The use of automated systems and real-time monitoring ensures that the reaction conditions are optimized for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions. The choice of solvent and temperature also plays a crucial role in determining the outcome of the reaction.
Major Products Formed
The major products formed from the reactions of 2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may produce pyrroloquinoline derivatives.
Scientific Research Applications
2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the study of biological processes and the development of new drugs. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: The compound is being investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar fused heterocyclic structure and have similar applications in chemistry and biology.
Quinoline Derivatives: These compounds also share a similar structure and are used in the synthesis of various organic molecules.
Pyrroloquinoline Derivatives: These compounds are closely related to 2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE and have similar chemical and biological properties.
The uniqueness of 2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE lies in its specific structure and the resulting properties, which make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H15N3O2 |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C18H15N3O2/c1-10-7-18(2,3)21-16-13(10)5-12(23-4)6-14(16)15(17(21)22)11(8-19)9-20/h5-7H,1-4H3 |
InChI Key |
RAAHBNTXLJFSGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)OC)(C)C |
Origin of Product |
United States |
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